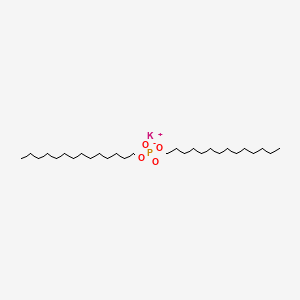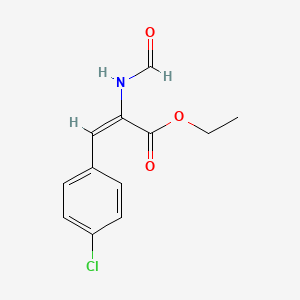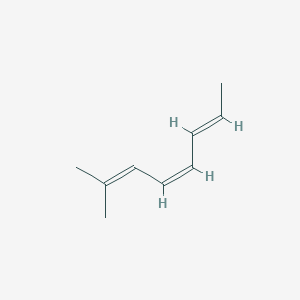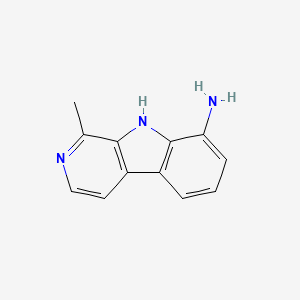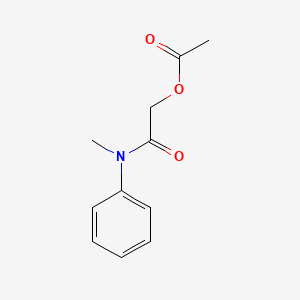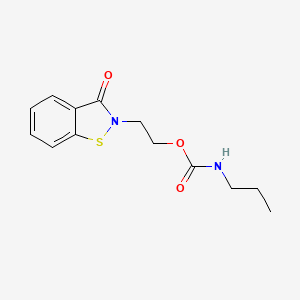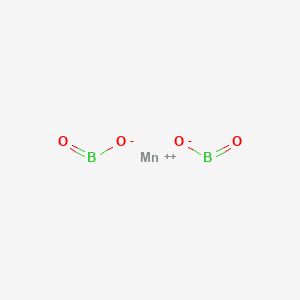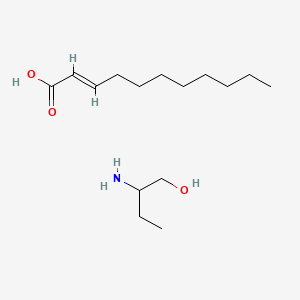
Einecs 301-856-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecenoic acid, compound with 2-aminobutan-1-ol, typically involves the reaction between undecenoic acid and 2-aminobutan-1-ol in a 1:1 molar ratio. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction may involve heating and the use of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
Undecenoic acid, compound with 2-aminobutan-1-ol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Undecenoic acid, compound with 2-aminobutan-1-ol, has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin conditions.
Industry: It is used in the formulation of personal care products, including creams and lotions, due to its emollient properties.
Mécanisme D'action
The mechanism of action of undecenoic acid, compound with 2-aminobutan-1-ol, involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit the activity of certain enzymes, contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecenoic Acid: A similar compound with antimicrobial properties, often used in the treatment of fungal infections.
2-Aminobutan-1-ol: An amine alcohol used in various chemical syntheses.
Uniqueness
Undecenoic acid, compound with 2-aminobutan-1-ol, is unique due to its combined properties of undecenoic acid and 2-aminobutan-1-ol. This combination enhances its antimicrobial activity and makes it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
94086-67-6 |
|---|---|
Formule moléculaire |
C15H31NO3 |
Poids moléculaire |
273.41 g/mol |
Nom IUPAC |
2-aminobutan-1-ol;(E)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-2-4(5)3-6/h9-10H,2-8H2,1H3,(H,12,13);4,6H,2-3,5H2,1H3/b10-9+; |
Clé InChI |
DOAAAMDFRRJVCP-RRABGKBLSA-N |
SMILES isomérique |
CCCCCCCC/C=C/C(=O)O.CCC(CO)N |
SMILES canonique |
CCCCCCCCC=CC(=O)O.CCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


